molecular formula C16H16ClNO5 B1482714 {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate CAS No. 2109535-20-6

{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate

Cat. No. B1482714
CAS RN: 2109535-20-6
M. Wt: 337.75 g/mol
InChI Key: RCEKOHJLQDLITQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of {4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate could potentially involve the reaction of benzyl chloride and ammonia . This is a common method for producing benzylamine compounds. The reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel, are also potential methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), with an additional chlorobenzyl group attached via an oxygen atom. The exact 3D structure would require further analysis.


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Oxidation and Catalysis

A study focused on oxalate oxidase model studies with substrate reactivity highlights the synthesis and structure of complexes related to oxalate interactions, which could be relevant in understanding the reactivity of oxalate compounds like "{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate" in oxidative environments or catalytic processes (Pawlak et al., 2015).

Organic Synthesis

Research on the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalates amides demonstrates the utility of oxalate intermediates in complex organic synthesis processes, potentially applicable to the synthesis or modification of compounds including this compound (Scanlan et al., 2004).

Molecular Structure Studies

The investigation of layered tin(II) oxalates provides insights into the structural characteristics of oxalate-containing compounds, which could inform studies on the crystalline structure and properties of related compounds, including this compound (Natarajan et al., 1999).

Chemical Modification and Functionalization

Research on the acylation of azaindoles offers a perspective on chemical modification strategies that could be applicable to amines and related structures, potentially relevant for modifying or functionalizing compounds similar to this compound (Zhang et al., 2002).

properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.C2H2O4/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;3-1(4)2(5)6/h1-8H,9-10,16H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKOHJLQDLITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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